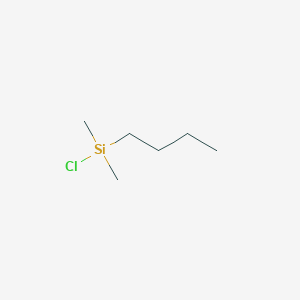

Butyl(chloro)dimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl-chloro-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClSi/c1-4-5-6-8(2,3)7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOSTENCGSDMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061376 | |

| Record name | Silane, butylchlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-50-6 | |

| Record name | Butyldimethylsilyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylchlorodimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, butylchlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, butylchlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylchlorodimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silane, butylchlorodimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLCHLORODIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VLH26PBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Butyl(chloro)dimethylsilane

Abstract

Butyl(chloro)dimethylsilane, a versatile organosilicon compound, serves as a critical intermediate in the synthesis of advanced materials, including silicone polymers, resins, and coupling agents.[1][2] Its unique molecular architecture, featuring a reactive chlorosilyl group and a stable butyl moiety, allows for its broad application in surface modification, organic synthesis, and the formulation of high-performance adhesives and sealants.[1][3] This guide provides a comprehensive examination of the predominant synthesis mechanism for this compound, focusing on the Grignard reaction. It offers a detailed mechanistic exploration, a field-proven experimental protocol, and critical insights into process control and safety for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Strategic Importance of this compound

Organochlorosilanes are foundational building blocks in organosilicon chemistry. Among them, this compound (C₆H₁₅ClSi) is distinguished by the specific properties imparted by its butyl group, which enhances compatibility with organic matrices and contributes to the flexibility and durability of resulting polymers.[1] Its primary utility lies in its role as a monofunctional terminating agent in polymerization reactions and as a silylating agent to protect reactive functional groups in complex organic synthesis. The controlled synthesis of this compound with high purity and yield is therefore a paramount concern for industrial and research applications. This document delineates the most reliable and widely adopted synthetic methodology: the Grignard reaction.

Core Synthesis Mechanism: The Grignard Reaction

The synthesis of this compound is most effectively achieved through the reaction of a butyl Grignard reagent with dichlorodimethylsilane.[4][5] This pathway offers high yields and selectivity when reaction parameters are meticulously controlled. The overall transformation is as follows:

CH₃(CH₂)₃MgCl + (CH₃)₂SiCl₂ → CH₃(CH₂)₃Si(CH₃)₂Cl + MgCl₂

Mechanistic Causality and Rationale

The reaction proceeds via a nucleophilic substitution at the silicon center. The silicon atom in dichlorodimethylsilane is highly electrophilic due to the electron-withdrawing nature of the two chlorine atoms. The Grignard reagent, n-butylmagnesium chloride, acts as a potent source of the nucleophilic butyl carbanion.

Step 1: Nucleophilic Attack The butyl anion from the Grignard reagent attacks the electrophilic silicon atom of dichlorodimethylsilane. This forms a transient, pentacoordinate silicon intermediate.

Step 2: Leaving Group Departure The intermediate complex rapidly collapses, expelling a chloride ion as the leaving group, which then associates with the magnesium cation to form magnesium chloride.

The choice of experimental conditions is dictated by the nature of this mechanism:

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents, which would protonate the carbanion, quenching the reagent and halting the reaction. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

-

Solvent Selection: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are essential. They solvate and stabilize the Grignard reagent through coordination with the magnesium atom, preventing its precipitation and maintaining its reactivity.[6]

-

Stoichiometric Control: The reaction must be carefully controlled to favor monosubstitution. Using an excess of dichlorodimethylsilane ensures that the Grignard reagent is more likely to react with the starting silane rather than the desired product, this compound. This minimizes the formation of the double-addition byproduct, dibutyl(dimethyl)silane.

-

Reverse Addition: To further enhance selectivity, a "reverse addition" protocol is strongly recommended.[5] In this approach, the Grignard reagent is added slowly to the solution of dichlorodimethylsilane. This maintains a high concentration of the dichlorosilane throughout the reaction, statistically favoring the desired single substitution.

Fig. 1: Grignard Reaction Mechanism.

Field-Proven Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to exclude moisture.

Materials and Equipment

-

Reagents:

-

Magnesium turnings

-

n-Butyl chloride

-

Dichlorodimethylsilane

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Inert gas supply (Nitrogen/Argon) with bubbler

-

Apparatus for fractional distillation

-

Step-by-Step Methodology

Part A: Preparation of n-Butylmagnesium Chloride (Grignard Reagent)

-

Assemble a dry three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel. Flame-dry all glassware under vacuum and cool under a stream of inert gas.

-

Add magnesium turnings (1.1 equivalents) and a small crystal of iodine to the flask.

-

Add a small portion of anhydrous THF to cover the magnesium.

-

Dissolve n-butyl chloride (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small amount of the n-butyl chloride solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.

-

Once initiated, add the remaining n-butyl chloride solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction. Cool the resulting grey-black solution to room temperature.

Part B: Synthesis of this compound

-

In a separate, dry, inert-atmosphere apparatus, charge a flask with dichlorodimethylsilane (1.5 - 2.0 equivalents) dissolved in anhydrous THF.

-

Cool the dichlorodimethylsilane solution to 0°C using an ice bath.

-

Slowly add the prepared Grignard reagent from Part A to the cooled dichlorodimethylsilane solution via a cannula or dropping funnel with vigorous stirring. Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Part C: Work-up and Purification

-

The reaction will result in a thick slurry of magnesium chloride precipitate.

-

To facilitate separation, it may be necessary to dilute the mixture with a non-polar, anhydrous solvent like hexane.

-

Allow the magnesium salts to settle, and carefully transfer the supernatant liquid via cannula to a distillation flask.

-

Remove the low-boiling solvent (THF, hexane) by distillation at atmospheric pressure.

-

Purify the remaining crude product by fractional distillation. Collect the fraction boiling at approximately 138°C.[1]

Fig. 2: Experimental Workflow.

Data Summary and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅ClSi | [1] |

| Molecular Weight | 150.72 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 138°C at 752 mmHg | [1] |

| Density | 0.868 g/mL at 25°C | |

| Refractive Index (n20/D) | 1.418 | [1] |

| CAS Number | 1000-50-6 | [1] |

Spectroscopic Data

-

¹H NMR: Expected signals include a triplet for the terminal methyl group of the butyl chain, multiplets for the methylene groups, and a singlet for the two methyl groups attached to the silicon.

-

¹³C NMR: Distinct signals for each unique carbon in the butyl and dimethylsilyl groups will be observed.

-

GC-MS: Gas chromatography can confirm purity, while mass spectrometry will show a characteristic fragmentation pattern, including a prominent M-15 peak (loss of a methyl group) and isotopic patterns for the chlorine atom.

Safety, Handling, and Trustworthiness

The synthesis of this compound involves highly reactive and hazardous materials. A self-validating protocol requires strict adherence to safety procedures.

-

This compound: The product is a flammable and corrosive liquid. It reacts with moisture to release hydrochloric acid, causing severe skin and eye burns and respiratory tract irritation.

-

Grignard Reagents: Highly reactive and pyrophoric upon exposure to air and water. Must be handled under a strict inert atmosphere.

-

Dichlorodimethylsilane: A volatile, flammable, and corrosive liquid that reacts with water.

-

Anhydrous Ethers (THF): Highly flammable and can form explosive peroxides upon storage.

Personal Protective Equipment (PPE): All procedures must be conducted in a well-ventilated fume hood. Mandatory PPE includes:

-

Flame-retardant lab coat

-

Chemical splash goggles and a face shield

-

Appropriate chemical-resistant gloves (e.g., nitrile or neoprene)

The trustworthiness of this protocol is grounded in its reliance on fundamental, well-established organometallic principles and the inclusion of control measures (anhydrous conditions, reverse addition, temperature control) that are designed to validate the reaction's progression towards the desired product while minimizing side reactions and ensuring operator safety.

Conclusion

The Grignard reaction remains the most robust and versatile method for the synthesis of this compound. By understanding the underlying nucleophilic substitution mechanism, researchers can rationally control experimental parameters such as stoichiometry, addition order, and solvent conditions to achieve high yields and purity. Strict adherence to anhydrous techniques and safety protocols is essential for the successful and safe execution of this synthesis. The resulting high-purity product is a valuable reagent, enabling advancements in polymer science, materials engineering, and complex organic synthesis.

References

-

Chem-Impex. This compound. Available from: [Link].

-

Cheadle, R. This compound (CAS: 1000-50-6) - Properties, Uses & Safety Information. Available from: [Link].

-

Wikipedia. tert-Butyldimethylsilyl chloride. Available from: [Link].

-

ResearchGate. (PDF) - Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents. Available from: [Link].

-

Cole-Parmer. Material Safety Data Sheet - tert-Butyldimethylsilyl chloride, 98%. Available from: [Link].

- Google Patents. CN105330683A - Industrial preparation method for t-butyldimethylsilane.

- Google Patents. CN105037239B - Preparation method for tertiary butyl dimethyl chlorosilane industrialized production crystal.

-

Gelest, Inc. t-BUTYLDIMETHYLCHLOROSILANE. Available from: [Link].

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Available from: [Link].

-

University of Lucknow. Organosilicon Compounds. Available from: [Link].

-

PubChem. tert-Butyldimethylsilyl chloride | C6H15ClSi | CID 28928. Available from: [Link].

-

American Chemical Society. Reactions of Aryl Grignard Reagents with Silicon Halides. Available from: [Link].

-

Gelest, Inc. GRIGNARD REAGENTS AND SILANES. Available from: [Link].

- Google Patents. US2521390A - Manufacture of organo silicon compounds by the grignard reaction.

- Google Patents. CN101817842A - Preparation method of tert-butyldimethylsilyl chloride.

-

SpectraBase. tert-Butylchlorodimethylsilane - Optional[1H NMR] - Spectrum. Available from: [Link].

-

The Royal Society of Chemistry. Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI)-Fluoride Exchange with Benzophenone Photochemistry. Available from: [Link].

-

SpringerLink. Comprehensive Handbook on Hydrosilylation. Available from: [Link].

-

Chem-Impex. This compound. Available from: [Link].

- Google Patents. CN103408578B - Synthesis method of ditertbutyldichlorosilane.

-

MDPI. Hydrosilylation Reactions Catalyzed by Rhenium. Available from: [Link].

-

GE Advanced Materials - Silicones. 280b Catalyst Selection for the Hydrosilylation Synthesis. Available from: [Link].

-

NIST WebBook. Silane, chloro(1,1-dimethylethyl)dimethyl-. Available from: [Link].

-

ResearchGate. Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Available from: [Link].

-

Gelest, Inc. t-BUTYLDIMETHYLCHLOROSILANE. Available from: [Link].

-

PubMed. Selective hydrosilylation of allyl chloride with trichlorosilane. Available from: [Link].

Sources

A Theoretical and Practical Guide to the Spectroscopic Characterization of Butyl(chloro)dimethylsilane

Abstract

Butyl(chloro)dimethylsilane (CAS No. 1000-50-6) is an organosilicon compound of interest in chemical synthesis and materials science.[1][2] A thorough understanding of its molecular structure and purity is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a definitive fingerprint of the molecule. This guide presents a comprehensive, in-depth analysis of the expected spectroscopic data for this compound. Due to a scarcity of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and comparative data from analogous structures to provide a robust theoretical framework for researchers, scientists, and drug development professionals. General protocols for acquiring high-quality data for this moisture-sensitive compound are also detailed.

Molecular Structure and Overview

This compound is a chlorosilane featuring a central silicon atom bonded to a chlorine atom, two methyl groups, and a linear butyl group. This structure dictates a unique spectroscopic signature, distinct from its more commonly documented isomer, tert-butyl(chloro)dimethylsilane (TBDMSCl). The linear butyl chain, in particular, gives rise to a more complex set of signals in NMR spectroscopy compared to the single resonance of the tert-butyl group.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show five distinct signals corresponding to the five unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the silicon and chlorine atoms, with protons closer to the silicon atom appearing further downfield.

Causality of Signal Assignment:

-

Si-CH₃ (b): The six protons on the two equivalent methyl groups attached to silicon are expected to produce a sharp singlet. Their chemical shift is slightly downfield from typical alkane methyl groups due to the proximity of the silicon and chlorine atoms.

-

α-CH₂ (c): The methylene group directly attached to the silicon atom is the most deshielded of the butyl chain protons and is expected to appear as a triplet.

-

β-CH₂ and γ-CH₂ (d, e): These internal methylene groups will appear as complex multiplets (often a sextet or pentet) due to coupling with their neighbors.

-

Terminal CH₃ (f): The terminal methyl group of the butyl chain is the most shielded and will appear as a triplet, coupled to the adjacent methylene group.

| Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| a | ~0.4 | Singlet (s) | 6H | Si-(CH ₃)₂ |

| b | ~0.8 | Triplet (t) | 2H | Si-CH ₂-CH₂-CH₂-CH₃ |

| c | ~0.9 | Triplet (t) | 3H | Si-CH₂-CH₂-CH₂-CH ₃ |

| d | ~1.3 | Multiplet (m) | 2H | Si-CH₂-CH₂-CH ₂-CH₃ |

| e | ~1.4 | Multiplet (m) | 2H | Si-CH₂-CH ₂-CH₂-CH₃ |

| Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃). |

For comparison, the ¹H NMR spectrum of tert-butyl(chloro)dimethylsilane shows two singlets: one for the six Si-CH₃ protons (~0.25 ppm) and one for the nine equivalent protons of the tert-butyl group (~0.95 ppm).[3] The greater complexity predicted in Table 1 is a direct consequence of the linear butyl chain.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display four signals for the four distinct carbon environments in the butyl chain and one signal for the two equivalent methyl carbons attached to silicon.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~1.0 | Si -(C H₃)₂ |

| ~13.7 | Si-CH₂-CH₂-CH₂-C H₃ |

| ~18.0 | Si -C H₂-CH₂-CH₂-CH₃ |

| ~26.5 | Si-CH₂-CH₂-C H₂-CH₃ |

| ~27.0 | Si-CH₂-C H₂-CH₂-CH₃ |

| Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃). |

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present in the molecule. The key vibrational modes for this compound are the C-H stretching and bending, Si-C stretching, and the characteristic Si-Cl stretching frequency.

Causality of Vibrational Modes:

-

C-H Stretch: The vibrations of C-H bonds in the sp³-hybridized alkyl groups are expected just below 3000 cm⁻¹.

-

C-H Bending: The scissoring and rocking motions of the CH₂ and CH₃ groups appear in the 1470-1370 cm⁻¹ region.

-

Si-CH₃ Deformation: A characteristic symmetrical deformation (umbrella mode) for Si-CH₃ groups is reliably observed around 1250 cm⁻¹.[4][5]

-

Si-C Stretch: The stretching of the silicon-carbon bond is typically found in the 840-760 cm⁻¹ region.

-

Si-Cl Stretch: The vibration of the silicon-chlorine bond is a key diagnostic peak. For monochlorosilanes, this strong absorption typically appears in the 625-425 cm⁻¹ range.[6]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2965 - 2850 | C-H Stretch | Butyl & Methyl groups |

| 1470 - 1450 | C-H Bend (Scissor) | -CH₂- |

| ~1250 | CH₃ Deform. (Umbrella) | Si-CH₃ |

| 840 - 780 | C-H Rock & Si-C Stretch | Si-CH₃ & Si-Butyl |

| 580 - 450 | Si-Cl Stretch | Si-Cl |

| Table 3: Predicted Characteristic IR Absorption Bands for this compound. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will cause fragmentation of the molecular ion (M⁺˙). The resulting fragmentation pattern is a powerful tool for confirming the molecular weight and structure.

Predicted Fragmentation Pathways: The molecular ion of this compound has a nominal mass of 150 amu (for ³⁵Cl isotope). The most common fragmentation pathways in alkylsilanes involve cleavage of bonds adjacent to the silicon atom.[7][8]

-

Alpha (α)-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond alpha to the silicon atom, leading to the loss of a propyl radical (•C₃H₇) to form a stable, resonance-stabilized cation at m/z 107.

-

Loss of Butyl Radical: Cleavage of the Si-Butyl bond results in the loss of a butyl radical (•C₄H₉), yielding a fragment at m/z 93.

-

Loss of Chlorine Radical: Cleavage of the Si-Cl bond can lead to the loss of a chlorine radical (•Cl), producing a fragment at m/z 115.

The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Figure 2: Predicted major fragmentation pathways for this compound.

| m/z (for ³⁵Cl) | Predicted Ion Fragment | Comments |

| 150 | [C₄H₉Si(CH₃)₂Cl]⁺˙ | Molecular Ion (M⁺˙) |

| 115 | [C₄H₉Si(CH₃)₂]⁺ | Loss of •Cl |

| 107 | [CH₂Si(CH₃)₂Cl]⁺ | Loss of •C₃H₇ (propyl radical) via α-cleavage. Likely base peak. |

| 93 | [Si(CH₃)₂Cl]⁺ | Loss of •C₄H₉ (butyl radical) |

| Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound. |

Experimental Protocols

Chlorosilanes are highly sensitive to moisture and will readily hydrolyze. All handling and sample preparation must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dry glassware.

NMR Sample Preparation

-

Dry Equipment: Ensure the NMR tube, cap, and pipette are thoroughly dried in an oven at >100 °C for several hours and cooled in a desiccator.

-

Inert Atmosphere: In a glovebox or under a positive pressure of inert gas, add ~0.5-0.7 mL of anhydrous deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a suitable solvent as it is aprotic and a good solvent for the compound.

-

Sample Addition: Using a dry microsyringe, add 1-2 drops (~10-20 µL) of this compound to the NMR tube.

-

Sealing and Mixing: Cap the NMR tube securely and mix the contents by gentle inversion. Parafilm can be wrapped around the cap as an extra precaution against moisture ingress.

-

Acquisition: Acquire ¹H, ¹³C, and other relevant NMR spectra immediately.

IR Sample Preparation (Neat Liquid)

-

Dry Optics: Ensure the ATR crystal (e.g., diamond or ZnSe) or salt plates (NaCl, KBr) are clean and completely dry.

-

Sample Application: Under an inert atmosphere or working quickly in a dry environment, apply a single drop of neat this compound directly onto the ATR crystal or between two salt plates.

-

Acquisition: Immediately acquire the IR spectrum. A background spectrum of the clean, dry ATR crystal or empty cell should be taken just prior to sample analysis.

GC-MS Sample Preparation

-

Solvent Selection: Use a high-purity, anhydrous, aprotic solvent such as hexane or dichloromethane for sample dilution.

-

Dilution: Prepare a dilute solution of the analyte (e.g., 1 mg/mL). All dilutions should be performed with dry glassware under an inert atmosphere.

-

Injection: Use a gas-tight syringe for injection into the GC-MS system. The injection port must be hot enough to ensure rapid volatilization. A non-polar capillary column (e.g., DB-1 or DB-5) is generally suitable for separation.

-

Analysis: Set appropriate temperature programming for the GC to ensure good separation from any impurities or solvent. The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV.

Conclusion

The spectroscopic profile of this compound is predicted to be distinct and readily interpretable. The ¹H NMR spectrum should feature five unique signals characteristic of the n-butyl and dimethylsilyl moieties. The IR spectrum is marked by strong C-H stretching below 3000 cm⁻¹ and a key Si-Cl stretching vibration in the far-IR region. Mass spectrometry is expected to be dominated by fragments resulting from α-cleavage and the loss of the butyl or chloro substituents. While this guide provides a robust, theoretically grounded framework for the identification and characterization of this compound, experimental verification remains the gold standard. The protocols described herein provide a reliable methodology for obtaining such critical data.

References

-

Smith, A. L. (1951). The Infrared Spectra of the Methyl Chlorosilanes. The Journal of Chemical Physics, 19(4), 509-513. Available at: [Link]

-

PubChem. (n.d.). tert-Butyldimethylsilyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Chloro-isopropyl-dimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Chloro(3-chloropropyl)dimethylsilane. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). CHLORO(3-CHLOROPROPYL)DIMETHYLSILANE. John Wiley & Sons, Inc. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). US20170326103A1 - Lymph directing prodrugs.

-

Murdoch University Research Portal. (2021). Utilising phase transfer agents to enhance rapid detection of chemical warfare nerve agents. Retrieved from [Link]

- Mudgal, M. M. (2016). Insight Into the Inhibition of Ribonucleotide Reductases by 2'-chloro-2'-deoxynucleotides and 2'-azido-2'-deoxynucleotides: Biomimetic Studies with Model Substrates.

-

MMRC. (n.d.). Spectroscopic Studies of the Modification of Crystalline Si(111) Surfaces with Covalently-Attached Alkyl Chains Using a Chlorina. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Gelest. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Arkles, B. (2015). Infrared Analysis of Organosilicon Compounds. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). butyl-chloro-dimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

PubMed. (1999). Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino-[2,1-e][4][9]benzothiazocines. National Library of Medicine. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. tert-Butyldimethylsilyl chloride | C6H15ClSi | CID 28928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. spectrabase.com [spectrabase.com]

physical and chemical properties of Butyldimethylchlorosilane

An In-depth Technical Guide to the Core Physical and Chemical Properties of Butyldimethylchlorosilane

Authored by: A Senior Application Scientist

Introduction: The Indispensable Role of Butyldimethylchlorosilane in Modern Synthesis

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. Among the myriad of reagents developed for the protection of hydroxyl functionalities, Butyldimethylchlorosilane, commonly referred to as tert-Butyldimethylchlorosilane (TBDMSCl or TBSCl), has emerged as a preeminent tool for researchers and drug development professionals.[1][2] Introduced by E.J. Corey in 1972, this organosilicon compound provides a robust yet selectively cleavable means to mask alcohols, preventing their unintended participation in subsequent chemical transformations.[3][4]

The power of TBDMSCl lies in the unique combination of steric bulk and electronic properties conferred by the tert-butyl and dimethylsilyl groups.[1][5] The resulting tert-butyldimethylsilyl (TBDMS) ethers exhibit remarkable stability across a wide spectrum of reaction conditions where other silyl ethers, such as trimethylsilyl (TMS) ethers, would readily cleave.[4][5] This guide offers an in-depth exploration of the fundamental physical and chemical properties of TBDMSCl, provides field-proven experimental protocols for its application, and contextualizes its utility for professionals engaged in complex molecule synthesis.

PART 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is paramount for its safe and effective handling, storage, and application in experimental design.

Quantitative Data Summary

The key physical characteristics of Butyldimethylchlorosilane are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₆H₁₅ClSi | [5][6][7] |

| Molecular Weight | 150.72 g/mol | [5][6][7] |

| Appearance | White crystalline solid | [5][7][8] |

| Melting Point | 86-90 °C | [2][5][7][9] |

| Boiling Point | 124-126 °C | [2][5][9] |

| Density | ~0.94 g/cm³ (at 20 °C) | [6] |

| Solubility | Soluble in most common organic solvents (e.g., DMF, CH₂Cl₂, THF, ethyl acetate).[2][8] Insoluble in water.[2] | |

| Sensitivity | Reacts with water and alcohols; moisture sensitive.[2][7][10] |

PART 2: Chemical Reactivity and Mechanistic Insights

The synthetic utility of TBDMSCl is defined by its chemical reactivity, particularly its role in the formation of stable silyl ethers.

Silylation of Alcohols: The Protection Reaction

TBDMSCl reacts with alcohols in the presence of a base to form the corresponding TBDMS ether, liberating hydrochloric acid which is neutralized by the base.[7]

(CH₃)₃CSi(CH₃)₂Cl + ROH → (CH₃)₃CSi(CH₃)₂OR + HCl [7]

The choice of base and solvent is critical for optimizing reaction efficiency and selectivity. A common and highly effective system involves using imidazole as the base in a dimethylformamide (DMF) solvent.[3][4][11] The reaction is believed to proceed through a highly reactive N-tert-butyldimethylsilylimidazole intermediate, which then rapidly silylates the alcohol.[3][4] This method is effective for primary, secondary, and even hindered tertiary alcohols.[3]

The Cornerstone of Stability: Steric Hindrance

The defining feature of the TBDMS protecting group is its exceptional stability compared to less sterically hindered silyl ethers like TMS. The bulky tert-butyl group effectively shields the silicon-oxygen bond from nucleophilic attack and hydrolysis.[1][5] TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than their TMS counterparts, allowing them to withstand a wide range of synthetic conditions, including chromatography, Wittig reactions, and reductions.[3][5] This differential stability allows for the selective deprotection of a TMS ether in the presence of a TBDMS ether, a powerful tactic in complex synthetic routes.[5]

Spectroscopic Characterization

For researchers verifying the successful installation of the TBDMS group, Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical tool.

-

¹H NMR: The spectrum of a TBDMS-protected compound will exhibit two characteristic singlets: one integrating to 9 protons around δ 0.9 ppm for the tert-butyl group, and another integrating to 6 protons around δ 0.1 ppm for the two silicon-methyl groups.[12]

-

¹³C NMR: Corresponding signals for the methyl and quaternary carbons of the TBDMS group will also be present.

-

IR Spectroscopy: Upon formation of the silyl ether, new characteristic peaks will appear, including a strong Si-O-C stretching band around 1100 cm⁻¹.[13]

PART 3: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of alcohols using TBDMSCl and the subsequent deprotection of the resulting TBDMS ether.

Protocol 1: Protection of a Primary Alcohol

This procedure describes the reliable silylation of a primary alcohol using TBDMSCl and imidazole in DMF.

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylchlorosilane (TBDMSCl, 1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.

-

Stir the solution at room temperature until all solids have dissolved.

-

Add TBDMSCl (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours at room temperature.[14]

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[14]

-

Pour the mixture into a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers sequentially with water and then brine to remove residual DMF and imidazole.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure TBDMS ether.[14]

Protocol 2: Deprotection of a TBDMS Ether

This procedure details the cleavage of a TBDMS ether using the most common and highly selective fluoride-based method.

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[5]

-

Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.[5]

-

Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting material and the appearance of the deprotected alcohol.[5]

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[5]

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected alcohol.[5]

-

If necessary, purify the product further by flash column chromatography.

PART 4: Safety, Handling, and Storage

As a reactive chemical, Butyldimethylchlorosilane requires careful handling to ensure laboratory safety.

-

Hazards: TBDMSCl is classified as a flammable solid and causes severe skin burns and eye damage.[6][15][16] It is corrosive and reacts with moisture, releasing HCl gas.[7][17]

-

Handling: Always handle TBDMSCl in a well-ventilated fume hood.[15][18][19] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][15][18] Use non-sparking tools and take precautionary measures against static discharge.[15][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][15] It should be stored under an inert atmosphere to protect it from moisture.[17]

Conclusion

Butyldimethylchlorosilane is a powerful and versatile reagent that has rightfully earned its place as an essential tool in the arsenal of the synthetic chemist. Its robust nature, coupled with the mild and selective conditions for its removal, provides a reliable method for the protection of hydroxyl groups during the synthesis of complex molecules. A comprehensive understanding of its physical properties, chemical reactivity, and proper handling procedures, as outlined in this guide, is crucial for leveraging its full potential in research and development.

References

-

Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.

-

BenchChem. (n.d.). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem.

-

Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.

-

Kumar, P. P., & Kumar, V. S. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Nucleosides, Nucleotides & Nucleic Acids, 31(1), 66-73.

-

DeLaTrey, B., et al. (2005). One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers. Synlett, 2005(18), 2755-2758.

-

Fiveable. (n.d.). Tert-butyldimethylsilyl chloride Definition. Fiveable.

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.

-

Gelest, Inc. (2014). t-BUTYLDIMETHYLCHLOROSILANE Safety Data Sheet. Gelest, Inc.

-

Merck Millipore. (n.d.). tert-Butyldimethylchlorosilane for synthesis. Merck Millipore.

-

Gelest, Inc. (n.d.). t-BUTYLDIMETHYLCHLOROSILANE. Gelest, Inc.

-

Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: tert-Butyldimethylchlorosilane. Tokyo Chemical Industry.

-

ChemicalBook. (2025). tert-Butyldimethylsilyl chloride Chemical Properties,Uses,Production. ChemicalBook.

-

Synquest Labs. (2019). tert-Butyldimethylchlorosilane Safety Data Sheet. Synquest Labs.

-

Gelest, Inc. (n.d.). n-BUTYLDIMETHYLCHLOROSILANE. Gelest, Inc.

-

Wikipedia. (n.d.). tert-Butyldimethylsilyl chloride. Wikipedia.

-

Fisher Scientific. (2025). SAFETY DATA SHEET: n-Butyldimethylchlorosilane. Fisher Scientific.

-

University of Rochester. (n.d.). Alcohol Protecting Groups. University of Rochester.

-

TCI AMERICA. (n.d.). tert-Butyldimethylchlorosilane[tert-Butyldimethylsilylating Agent]. TCI AMERICA.

-

Wechem. (2025). Common reagent -- tert butyl dimethylchlorosilane. Wechem.

-

ChemicalBook. (n.d.). tert-Butyldimethylsilyl chloride synthesis. ChemicalBook.

-

Oakwood Chemical. (n.d.). tert-Butyldimethylchlorosilane. Oakwood Chemical.

-

Spectrum Chemical. (n.d.). CAS Number 18162-48-6 | tert-Butyldimethylchlorosilane. Spectrum Chemical.

-

PubChem. (n.d.). tert-Butyldimethylsilyl chloride. PubChem.

-

ResearchGate. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. ResearchGate.

-

TCI AMERICA. (n.d.). tert-Butyldimethylchlorosilane | 18162-48-6. TCI AMERICA.

-

Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). tert-Butyldimethylchlorosilane | 18162-48-6. Tokyo Chemical Industry Co., Ltd. (APAC).

-

ECHEMI. (n.d.). 18162-48-6, tert-Butyldimethylsilyl chloride Formula. ECHEMI.

-

Sigma-Aldrich. (n.d.). tert-Butyldimethylchlorosilane for synthesis. Sigma-Aldrich.

-

BenchChem. (n.d.). Application Notes: Selective Protection of Primary Alcohols with tert-Butyldimethylsilyl Chloride. BenchChem.

-

ChemicalBook. (2023). tert-Butyldimethylsilyl chloride: Synthesis, application and metabolism. ChemicalBook.

-

The Royal Society of Chemistry. (n.d.). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). The Royal Society of Chemistry.

-

SpectraBase. (n.d.). tert-Butylchlorodimethylsilane - Optional[1H NMR] - Spectrum. SpectraBase.

Sources

- 1. fiveable.me [fiveable.me]

- 2. tert-Butyldimethylsilyl chloride | 18162-48-6 [chemicalbook.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 8. Common reagent -- tert butyl dimethylchlorosilane - Wechem [m.wechemglobal.com]

- 9. t-BUTYLDIMETHYLCHLOROSILANE | [gelest.com]

- 10. labproinc.com [labproinc.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. rsc.org [rsc.org]

- 13. tert-Butyldimethylsilyl chloride: Synthesis, application and metabolism_Chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. tert-Butyldimethylchlorosilane for synthesis 18162-48-6 [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. gelest.com [gelest.com]

- 19. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to Butyl(chloro)dimethylsilane for Advanced Research and Drug Development

This guide provides an in-depth technical overview of Butyl(chloro)dimethylsilane, a versatile organosilicon compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and applications of this reagent, with a focus on its utility in complex organic synthesis. We will explore the causality behind its reactivity and provide practical, field-proven insights into its application.

Core Identification and Physicochemical Properties

This compound is a key silylating agent in organic chemistry. It is crucial to distinguish between the two common butyl isomers, as their steric profiles significantly influence their reactivity.

-

n-Butyl(chloro)dimethylsilane: The linear butyl isomer.

-

tert-Butyl(chloro)dimethylsilane (TBDMSCl): The branched tertiary butyl isomer.

This guide will primarily focus on n-Butyl(chloro)dimethylsilane , while drawing comparisons to its more sterically hindered and extensively documented counterpart, TBDMSCl, to provide a comprehensive understanding of structure-activity relationships.

Table 1: Physicochemical Properties of this compound Isomers

| Property | n-Butyl(chloro)dimethylsilane | tert-Butyl(chloro)dimethylsilane (TBDMSCl) |

| CAS Number | 1000-50-6[1] | 18162-48-6 |

| Molecular Formula | C₆H₁₅ClSi[1] | C₆H₁₅ClSi |

| Molecular Weight | 150.72 g/mol [1] | 150.72 g/mol |

| Appearance | Colorless liquid | White to off-white crystalline solid |

| Boiling Point | ~138-150 °C | ~125 °C[2] |

| Melting Point | Not applicable (liquid at RT) | 86-90 °C |

Synthesis and Manufacturing

The synthesis of chlorosilanes can be achieved through various methods. A common industrial approach involves the reaction of a Grignard reagent with a dichlorosilane. For n-Butyl(chloro)dimethylsilane, this would typically involve the reaction of n-butylmagnesium chloride or bromide with an excess of dichlorodimethylsilane.

A generalized synthetic pathway is illustrated below:

Caption: Synthesis of n-Butyl(chloro)dimethylsilane via Grignard reaction.

This process is followed by fractional distillation to purify the final product. The use of excess dichlorodimethylsilane helps to minimize the formation of the dialkylated byproduct, dibutyl(dimethyl)silane.

Reactivity and Mechanism: The Silylation of Alcohols

The primary utility of this compound lies in its function as a protecting group for hydroxyl functionalities. The silicon-chlorine bond is highly polarized, rendering the silicon atom electrophilic and susceptible to nucleophilic attack by the oxygen atom of an alcohol.

The reaction is typically carried out in the presence of a base, such as imidazole or triethylamine, which serves two purposes: to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the hydrochloric acid byproduct.

Caption: General mechanism for the silylation of an alcohol.

The Influence of the Butyl Isomer on Reactivity

The steric bulk of the alkyl groups on the silicon atom is a critical determinant of the silylating agent's reactivity and selectivity.[3] n-Butyl(chloro)dimethylsilane, with its linear alkyl chain, is less sterically demanding than its tert-butyl counterpart, TBDMSCl. This has several important consequences:

-

Increased Reactivity: n-Butyl(chloro)dimethylsilane will generally react faster with alcohols compared to TBDMSCl.

-

Reduced Selectivity: The lower steric hindrance of the n-butyldimethylsilyl group means it will exhibit less selectivity for primary alcohols over more hindered secondary or tertiary alcohols.[3] TBDMSCl is renowned for its ability to selectively protect primary alcohols in the presence of secondary alcohols.[3]

This difference allows researchers to choose the appropriate silylating agent based on the specific requirements of their synthetic route. For substrates with a single hydroxyl group or where high reactivity is desired, n-Butyl(chloro)dimethylsilane is an excellent choice. For complex molecules with multiple hydroxyl groups requiring selective protection, the more hindered TBDMSCl is often preferred.

Applications in Drug Development and Complex Synthesis

Silyl ethers are indispensable in modern organic synthesis, particularly in the multi-step synthesis of active pharmaceutical ingredients (APIs).[3]

As Protecting Groups

The primary role of this compound is to install a butyldimethylsilyl (BDMS) ether, which masks the reactivity of a hydroxyl group. This allows for chemical transformations to be carried out on other parts of the molecule that would otherwise be incompatible with a free alcohol (e.g., reactions involving strong bases, organometallics, or hydrides).[4] The BDMS group is stable under a wide range of conditions but can be readily removed when desired.

Silyl Ethers as Prodrugs and in Drug Delivery

The tunable stability of silyl ethers has led to their exploration in advanced drug delivery systems.[5][6] Silyl ether linkages can be designed to be labile under specific physiological conditions, such as the acidic environment of tumor tissues or within cellular endosomes.[5] By attaching a drug molecule to a nanoparticle or a larger carrier via a silyl ether linker, the active compound can be released in a controlled and targeted manner. The rate of hydrolysis, and thus drug release, can be modulated by the steric and electronic nature of the substituents on the silicon atom.[6] While much of the published research focuses on other silyl ethers, the principles are directly applicable to butyldimethylsilyl ethers.

Role in the Synthesis of Prostaglandins

The synthesis of prostaglandins and their analogues, a class of potent lipid compounds with diverse physiological effects, often relies on the strategic use of protecting groups. Silyl ethers are frequently employed to protect the various hydroxyl groups present in prostaglandin precursors, allowing for the controlled manipulation of the molecule's core structure. While many literature examples specify the use of TBDMSCl, the underlying principle of hydroxyl protection is the same and can be adapted for other silylating agents.

Experimental Protocols

The following is a representative, detailed protocol for the protection of a primary alcohol using a chlorodimethylalkylsilane. This protocol is based on established methods for silylation and can be adapted for n-Butyl(chloro)dimethylsilane.[3][7]

Protection of a Primary Alcohol

Objective: To protect a primary alcohol as its butyldimethylsilyl ether.

Materials:

-

Primary alcohol (1.0 eq.)

-

n-Butyl(chloro)dimethylsilane (1.2 eq.)

-

Imidazole (2.5 eq.)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) in anhydrous DMF.

-

Add imidazole (2.5 eq.) to the solution and stir at room temperature until it is fully dissolved.

-

Slowly add n-Butyl(chloro)dimethylsilane (1.2 eq.) to the stirred solution.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine, to remove residual DMF and imidazole.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl ether.

-

Purify the product by flash column chromatography on silica gel if necessary.

Caption: Experimental workflow for the protection of a primary alcohol.

Deprotection of a Butyldimethylsilyl Ether

The butyldimethylsilyl group is typically removed using a source of fluoride ions, which have a very high affinity for silicon.[4]

Materials:

-

Silyl-protected alcohol (1.0 eq.)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq.)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the silyl-protected alcohol in anhydrous THF.

-

Add the TBAF solution dropwise at room temperature.

-

Monitor the reaction by TLC. Deprotection is usually rapid, often completing within 1-2 hours.

-

Upon completion, quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography if necessary.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

-

Flammability: It is a flammable liquid and should be kept away from heat, sparks, and open flames.

-

Corrosivity: It reacts with moisture, including in the air and on skin, to produce hydrochloric acid. This makes it corrosive and can cause severe skin burns and eye damage.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this reagent.

Analytical Characterization

The identity and purity of this compound and its reaction products are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of n-Butyl(chloro)dimethylsilane will show characteristic signals for the butyl and dimethylsilyl protons.

-

¹³C NMR: The carbon NMR will show distinct peaks for the four different carbon atoms in the n-butyl chain and the two methyl groups attached to the silicon.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching and bending vibrations, as well as Si-C and Si-Cl stretches. The NIST WebBook is a valuable resource for reference spectra of related compounds.[8]

Conclusion

n-Butyl(chloro)dimethylsilane is a valuable reagent in the synthetic chemist's toolkit. Its utility as a silylating agent for the protection of alcohols is well-established, and its reactivity profile, governed by the less sterically hindered n-butyl group, offers a useful alternative to the more common TBDMSCl. For researchers in drug development and complex molecule synthesis, a thorough understanding of the properties, reactivity, and handling of this compound is essential for its effective and safe application. The principles outlined in this guide provide a solid foundation for the strategic use of this compound in advancing scientific research.

References

-

Common Organic Chemistry. (n.d.). tert-Butyldimethylsilyl Chloride (TBS-Cl). [Link]

-

Royal Society of Chemistry. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

-

DeSimone, J. M., et al. (2012). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Journal of the American Chemical Society. [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

-

Gelest, Inc. (n.d.). Silyl Groups - Technical Library. [Link]

-

DeSimone, J. M., et al. (2011). Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. PMC - NIH. [Link]

-

SpectraBase. (n.d.). tert-Butylchlorodimethylsilane - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. (n.d.). tert-Butyldimethylsilyl chloride. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). [Link]

-

NIST. (n.d.). Silane, chloro(1,1-dimethylethyl)dimethyl-. NIST WebBook. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Contents. [Link]

-

SpectraBase. (n.d.). tert-Butylchlorodimethylsilane - Optional[13C NMR] - Spectrum. [Link]

-

Chemical Reviews. (1993). Synthesis of Therapeutically Useful Prostaglandin and Prostacyclln Analogs. [Link]

- Google Patents. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Silane, chloro(1,1-dimethylethyl)dimethyl- [webbook.nist.gov]

understanding the reactivity of Butyl(chloro)dimethylsilane

An In-Depth Technical Guide to the Reactivity of Butyl(chloro)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the chemical reactivity and synthetic utility of this compound (BDMSCl). Moving beyond a simple catalog of reactions, we delve into the mechanistic underpinnings and steric considerations that govern its behavior, offering field-proven insights to inform experimental design and execution in research and development settings.

Introduction: The Profile of a Versatile Silylating Agent

This compound is an organosilicon compound featuring a reactive chlorosilane moiety.[1] Structurally, it consists of a central silicon atom bonded to a butyl group, two methyl groups, and a chlorine atom. This configuration places its steric profile and reactivity between that of the smaller Trimethylsilyl chloride (TMSCl) and the bulkier tert-Butyldimethylsilyl chloride (TBDMSCl). This intermediate nature is precisely what makes BDMSCl a valuable tool, offering a balance of reactivity and stability for the resulting silyl ethers.

Its primary role in organic synthesis is as a protecting group for alcohols and other functionalities with active hydrogens, such as amines and thiols.[2] The formation of a butyldimethylsilyl ether masks the nucleophilicity and acidity of a hydroxyl group, allowing other parts of a molecule to undergo chemical transformation under conditions that the free alcohol would not tolerate.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1000-50-6 | [4][5][6] |

| Molecular Formula | C₆H₁₅ClSi | [4][5] |

| Molecular Weight | 150.72 g/mol | [4][5] |

| Appearance | Colorless liquid | [4][5][7] |

| Boiling Point | 138 °C (at 752 mmHg) | [1][4] |

| Density | 0.868 g/mL (at 25 °C) | [4] |

| Solubility | Soluble in organic solvents; reacts with water and alcohols. | [7][8] |

Core Principles of Reactivity

The reactivity of BDMSCl is dominated by the nature of the silicon-chlorine (Si-Cl) bond. Silicon is more electropositive than chlorine, creating a polarized bond that renders the silicon atom highly electrophilic and susceptible to attack by nucleophiles.

The Role of the Si-Cl Bond

The Si-Cl bond is the active site for most reactions involving BDMSCl. Nucleophiles readily attack the silicon center in an S_N2-type mechanism, displacing the chloride ion, which is an excellent leaving group.[9] The reaction is typically exothermic and often rapid.

Steric Effects: The "Tunable" Nature of BDMSCl

Steric effects, which arise from the spatial arrangement of atoms, are crucial in understanding the reactivity of silyl chlorides.[10][11] The butyl group in BDMSCl provides moderate steric hindrance around the silicon atom. This has two significant consequences:

-

Selective Reactivity: The steric bulk allows for selective silylation of less hindered alcohols. For example, primary alcohols will react significantly faster than more sterically crowded secondary or tertiary alcohols.[9] This selectivity is a cornerstone of its utility in complex molecule synthesis.[10]

-

Silyl Ether Stability: The resulting butyldimethylsilyl (BDMS) ethers are more stable to hydrolysis and other cleavage conditions than the corresponding trimethylsilyl (TMS) ethers. This increased stability is due to the steric shielding provided by the butyl group, which hinders the approach of reagents to the silicon-oxygen bond.[12] However, they are generally less stable and more easily cleaved than the highly hindered tert-butyldimethylsilyl (TBDMS) ethers.[12][13]

Caption: Steric hindrance dictates both reactivity and stability in common silyl ethers.

Key Reactions and Mechanisms

Silylation of Alcohols: The Premier Application

The most prevalent use of BDMSCl is the protection of alcohols. The reaction involves treating an alcohol with BDMSCl in the presence of a base.

General Reaction: R-OH + BuMe₂SiCl + Base → R-OSiMe₂Bu + [Base-H]⁺Cl⁻

The choice of base and solvent is critical for achieving high yields and selectivity. A weak, non-nucleophilic base is required to neutralize the HCl generated during the reaction without competing with the alcohol as a nucleophile.[8][9] Imidazole is a common and highly effective catalyst and base for this transformation.

The reaction proceeds through a more reactive intermediate, butyldimethylsilylimidazolium chloride, which is then attacked by the alcohol.

-

Activation: Imidazole attacks the electrophilic silicon atom of BDMSCl to form a highly reactive silylimidazolium intermediate.

-

Deprotonation: A second molecule of imidazole acts as a base, deprotonating the alcohol to form an alkoxide.

-

Nucleophilic Attack: The alkoxide attacks the silicon atom of the activated intermediate, forming the silyl ether and regenerating the imidazole catalyst.

Caption: Mechanism of imidazole-catalyzed silylation of an alcohol with BDMSCl.

Hydrolysis

Like all chlorosilanes, BDMSCl is highly sensitive to moisture. It readily hydrolyzes upon contact with water to produce butyldimethylsilanol and corrosive hydrochloric acid.[1][14][15]

Reaction: BuMe₂SiCl + H₂O → BuMe₂SiOH + HCl

The initially formed silanol can then self-condense to form the corresponding disiloxane.

2 BuMe₂SiOH → BuMe₂Si-O-SiMe₂Bu + H₂O

This reactivity necessitates that all reactions with BDMSCl be performed under anhydrous (dry) conditions to prevent decomposition of the reagent and unwanted side reactions.[12]

Role in Cross-Coupling Reactions

While less common, organosilicon compounds derived from BDMSCl can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. Typically, the chlorosilane is first converted to a more active nucleophilic partner, like a silanolate. These silicon-based reagents serve as effective, non-toxic alternatives to organoboron (Suzuki) or organotin (Stille) compounds for forming carbon-carbon bonds.[16] The use of bis(tri-tert-butylphosphine)palladium has been shown to be critical for the success of these couplings.[16][17]

Experimental Protocols & Workflows

Protocol: Selective Silylation of a Primary Alcohol

This protocol describes a typical procedure for the protection of a primary alcohol in the presence of a secondary alcohol, leveraging the steric sensitivity of BDMSCl.

Reagents & Equipment:

-

Substrate containing primary and secondary hydroxyl groups

-

This compound (BDMSCl), 1.1 equivalents

-

Imidazole, 2.5 equivalents

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask with magnetic stirrer, under an inert atmosphere (Nitrogen or Argon)

-

Standard glassware for aqueous workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Methodology:

-

Setup: Flame-dry the reaction flask under vacuum and backfill with an inert atmosphere.

-

Dissolution: Dissolve the diol substrate (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DCM. Stir until all solids are dissolved.

-

Addition of Silylating Agent: Add BDMSCl (1.1 eq.) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the mono-silylated product.

-

Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-protected primary alcohol.

Workflow: Protection-Reaction-Deprotection Strategy

The utility of BDMSCl is best illustrated by its role in a multi-step synthesis.

Caption: A typical synthetic workflow using BDMSCl as a protecting group.

Safety and Handling

This compound is a flammable and corrosive chemical that must be handled with appropriate precautions in a well-ventilated fume hood.[18][19][20]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Storage:

Conclusion

This compound is a highly effective reagent for the protection of alcohols and other nucleophilic functional groups. Its moderate steric bulk provides a valuable balance between reactivity and the stability of the resulting silyl ether, enabling selective protection of less-hindered alcohols. A thorough understanding of its reactivity, particularly its sensitivity to steric effects and moisture, is essential for its successful application in complex organic synthesis. By following rigorous anhydrous techniques and appropriate safety protocols, researchers can leverage the unique properties of BDMSCl to achieve their synthetic goals.

References

-

Gelest. (n.d.). SIB1934.0 - n-BUTYLDIMETHYLCHLOROSILANE Safety Data Sheet. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Butylchlorodimethylsilane: Properties and Benefits for Industry. Retrieved from [Link]

-

Acme Hardesty. (n.d.). This compound (CAS: 1000-50-6) - Properties, Uses & Safety Information. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyldimethylsilyl chloride. Retrieved from [Link]

-

Haz-Map. (n.d.). tert-Butyldimethylchlorosilane - Hazardous Agents. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyldimethylsilyl chloride, 98%. Retrieved from [Link]

-

Gelest, Inc. (n.d.). t-BUTYLDIMETHYLCHLOROSILANE. Retrieved from [Link]

-

Wechem. (2025, February 11). Common reagent -- tert butyl dimethylchlorosilane. Retrieved from [Link]

-

Wikipedia. (n.d.). Silylation. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butylchlorodimethylsilane - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Gelest. (n.d.). Silyl Groups - Technical Library. Retrieved from [Link]

- Orita, A., et al. (2003).

- Marin-Luna, M., Patschinski, P., & Zipse, H. (2018). Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study. Chemistry – A European Journal, 24(56), 15052-15058.

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

- Influences of Steric Factors on the Reactivity and Structure of Diorganoalkoxysilylamides. (n.d.). Zeitschrift für anorganische und allgemeine Chemie.

-

Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

- Wenkert, E. (2020). Steric effect (chemistry). AccessScience, McGraw Hill.

-

Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities - Technical Library. Retrieved from [Link]

-

Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

- Wladkowski, B. D., et al. (2002). Steric Effects and Solvent Effects in Ionic Reactions. Science, 295(5563), 2245-2247.

- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.

- Investigation of aryldimethylsilanolates in palladium-catalyzed cross-coupling reactions... (2014). IDEALS.

-

University of Wuppertal. (n.d.). Hydrolysis of chloromethylsilanes. Retrieved from [Link]

- Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118.

- The Organic Chemistry Tutor. (2017, November 21). 04.07 Stability Factors: Steric Effects [Video]. YouTube.

- Palladium-Catalyzed Cross-Coupling of Monochlorosilanes And Grignard Reagents. (2017).

- Macmillan Group. (2020, June 20). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Princeton University.

- The Synthetic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube.

- CN105330683A - Industrial preparation method for t-butyldimethylsilane. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. t-BUTYLDIMETHYLCHLOROSILANE | [gelest.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. innospk.com [innospk.com]

- 8. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 9. Silylation - Wikipedia [en.wikipedia.org]

- 10. Steric effects - Wikipedia [en.wikipedia.org]

- 11. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]

- 12. Common reagent -- tert butyl dimethylchlorosilane - Wechem [m.wechemglobal.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tert-Butyldimethylchlorosilane - Hazardous Agents | Haz-Map [haz-map.com]

- 15. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 16. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]

- 17. Investigation of aryldimethylsilanolates in palladium-catalyzed cross-coupling reactions and development of chiral bis-hydrazone ligands for asymmetric aryl-aryl couplings | IDEALS [ideals.illinois.edu]

- 18. westliberty.edu [westliberty.edu]

- 19. s3.amazonaws.com [s3.amazonaws.com]

- 20. fishersci.com [fishersci.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. echemi.com [echemi.com]

Butyldimethylsilyl chloride safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Butyldimethylsilyl Chloride for Laboratory Professionals

Authored by a Senior Application Scientist

Introduction: Mastering the Workhorse Reagent, TBDMSCl

tert-Butyldimethylsilyl chloride (TBDMSCl or TBSCl) is an indispensable reagent in modern organic synthesis, prized for its ability to selectively protect hydroxyl and other reactive functional groups.[1][2][3][4] Its bulky tert-butyl group confers significant stability to the resulting silyl ether, allowing it to withstand a wide range of reaction conditions that would cleave simpler silyl ethers like trimethylsilyl (TMS) ethers.[1][4][5][6] This robustness is fundamental to the multi-step synthesis of complex pharmaceuticals and natural products.[3][4]